molecular formula C38H33N2O2P B13664934 (4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B13664934
M. Wt: 580.7 g/mol
InChI Key: HSRGLAMKLMUNJI-FIRIVFDPSA-N
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Description

(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of oxazole rings, benzyl groups, and a phenylphosphanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the oxazole rings, followed by the introduction of benzyl groups and the phenylphosphanediyl linkage. Common reagents used in these reactions include phosphorus trichloride, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylphosphanediyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential anti-cancer or anti-inflammatory activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, such as in the production of organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes, influencing the reactivity and properties of the metal center. In biological systems, it could interact with proteins or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
  • (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

What sets (4R,4’R)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) apart from similar compounds is the presence of benzyl groups, which can significantly influence its chemical reactivity and binding properties. The phenylphosphanediyl linkage also adds a unique dimension to its coordination chemistry, potentially leading to the formation of metal complexes with distinct characteristics.

Properties

Molecular Formula

C38H33N2O2P

Molecular Weight

580.7 g/mol

IUPAC Name

bis[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane

InChI

InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2/t30-,31-/m1/s1

InChI Key

HSRGLAMKLMUNJI-FIRIVFDPSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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